MAC glucuronide phenol-linked SN-38
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Overview
Description
MAC glucuronide phenol-linked SN-38 is a pH-susceptible lactone MAC glucuronide phenol-linked SN-38 (DNA topoisomerase I inhibitor) drug linker . It is cytotoxic across L540cy cells and Ramos cells with IC50 values of 113 and 67 ng/mL, respectively . It is also used as a research tool for studying the effects of ion channels and receptors .
Physical And Chemical Properties Analysis
MAC glucuronide phenol-linked SN-38 has a molecular weight of 1091.06 . It is a solid substance with a light yellow to yellow color . It is soluble in DMSO, PEG300, Tween-80, saline, and corn oil .Scientific Research Applications
Pharmacokinetic Properties and Drug Release Mechanisms
The MAC glucuronide phenol-linked SN-38 is a notable topic in scientific research due to its unique pharmacokinetic properties and drug release mechanisms. A study reported the development of PEG conjugates of the irinotecan (CPT-11) active metabolite SN-38, using a phenyl ether to release the drug with predictable long half-lives. This macromolecular prodrug shows a low maximum concentration (C(max)), maintains target concentrations for extended periods, and forms very little SN-38 glucuronide, which is attributed to low hepatic uptake of SN-38. This unique pharmacokinetic profile may lead to less intestinal toxicity and interpatient variability compared to other SN-38 prodrugs (Santi, Schneider, & Ashley, 2014).
Glucuronidation and Drug Metabolism
The glucuronidation process, catalyzed by the glucuronosyltransferase (UGT) superfamily, is crucial in the metabolism of various drugs, including irinotecan. The active metabolite SN-38 is inactivated through glucuronidation facilitated by hepatic and extrahepatic UGT1A isozymes. The role of various UGT1A enzymes in the metabolism and patient response to irinotecan has been extensively studied, highlighting the significance of understanding individual genetic variants for personalized treatment approaches (Nagar & Blanchard, 2006).
Mechanism of Action
Safety and Hazards
properties
InChI |
InChI=1S/C50H52N6O20S/c1-5-27-28-18-26(8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)64)23-72-48(67)50(31,69)6-2)74-24-54(15-16-77(4,70)71)49(68)73-22-25-7-10-35(75-47-43(63)41(61)42(62)44(76-47)46(65)66)33(17-25)51-36(57)21-53(3)37(58)13-14-55-38(59)11-12-39(55)60/h7-12,17-19,42-44,61-63,69H,5-6,13-16,20-24H2,1-4H3,(H,51,57)(H,65,66)/t42-,43+,44-,50-/m0/s1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZXQYUFOHOISC-UUENOOSASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C]7C([C](C(C(O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C]7[C@@H]([C]([C@@H]([C@H](O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H52N6O20S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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